molecular formula C19H15ClN2O5 B1218297 Oxazepam hemisuccinate CAS No. 4700-56-5

Oxazepam hemisuccinate

Cat. No. B1218297
CAS RN: 4700-56-5
M. Wt: 386.8 g/mol
InChI Key: UCUOKZUJHTYPJT-UHFFFAOYSA-N
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Description

Oxazepam hemisuccinate is a derivative of Oxazepam, a benzodiazepine with anxiolytic, anticonvulsant, muscle relaxant, sedative, and hypnotic properties. This section aims to provide an introduction to Oxazepam hemisuccinate, focusing on its synthesis and chemical properties, excluding applications related to drug use, dosages, and side effects.

Synthesis Analysis

The synthesis of oxazolopyrimidines and oxazole derivatives, which are structurally related to Oxazepam hemisuccinate, involves various green synthetic methods to minimize the production of hazardous chemical substances. These methods include microwave techniques, ultrasound, ionic liquids, deep-eutectic solvents, the use of catalysts, and continuous flow synthesis. Such approaches enhance reaction performance, product yields, purity, and energy efficiency compared to conventional methods (Joshi & Choudhary, 2022).

Molecular Structure Analysis

While specific analyses of Oxazepam hemisuccinate's molecular structure are not directly available, the structure of oxazoles and oxazolopyrimidines reviewed in the literature offers insight into the potential reactivity and interaction mechanisms of Oxazepam hemisuccinate. These compounds' biological activity is highly dependent on their molecular structure, which can be tailored through various synthetic approaches to achieve desired properties (De Coen et al., 2018).

Chemical Reactions and Properties

Oxazolines and oxazole derivatives exhibit a wide range of biological activities, which are influenced by their chemical reactions and modifications. The synthesis and application of these compounds involve reactions with various aromatic substitutes, such as acids, aldehydes, nitriles, and azides, indicating a versatile chemical reactivity that may also apply to Oxazepam hemisuccinate (Bansal & Halve, 2015).

Physical Properties Analysis

The physical properties of Oxazepam hemisuccinate, such as solubility, melting point, and stability, are crucial for its formulation and pharmaceutical application. While specific data on Oxazepam hemisuccinate was not retrieved, the physical properties of related compounds are often determined by their molecular structure and functional groups, which can influence their behavior in biological systems and drug formulations.

Chemical Properties Analysis

The chemical properties of Oxazepam hemisuccinate, including reactivity, stability under various conditions, and interactions with biological targets, are essential for understanding its mechanism of action and therapeutic potential. The review of oxazolopyrimidines and oxazole derivatives provides a basis for understanding the chemical behavior of benzodiazepine derivatives, including potential metabolic pathways and interactions with biological molecules (De Coen et al., 2018).

Scientific Research Applications

Stereospecific Binding to Human Serum Albumin

Oxazepam hemisuccinate demonstrates a high degree of stereospecific binding to human serum albumin (HSA). Studies have shown that both enantiomers of oxazepam hemisuccinate bind predominantly to a single site on HSA, with significant differences in binding constants influenced by pH levels. This stereospecificity is unusual and indicates a unique interaction mechanism with HSA (Müller & Wollert, 1975).

Receptor Binding Studies

Research involving oxazepam sodium hemisuccinate enantiomers has contributed to our understanding of benzodiazepine receptor interactions. These studies have shown a correlation between the stereospecificity of oxazepam enantiomers and their pharmacological activities, such as anticonvulsant and anxiolytic effects. This research provides insights into the molecular basis of benzodiazepine receptor binding and its implications for drug efficacy (Waddington & Owen, 1978).

Influence on Water Intake and Drug Interactions

Studies have investigated the effects of oxazepam hemisuccinate enantiomers on water intake in rats. The (+) enantiomer was found to enhance water intake, suggesting stereospecificity in benzodiazepine-stimulated drinking. This research has implications for understanding the interaction of benzodiazepines with their receptors and their effects on behavior (Cooper, 1980).

Chemiluminescence Immunoassay

A chemiluminescence immunoassay for oxazepam hemisuccinate has been developed, demonstrating the potential for sensitive and specific detection of oxazepam in biological samples. This technique is significant for both clinical diagnostics and pharmacological research (Zomer et al., 1988).

Investigations into Pharmacogenetics

Research on the pharmacogenetics of oxazepam metabolism has identified that the UGT2B15 D85Y genotype and gender are significant determinants of oxazepam glucuronidation in the human liver. This finding is crucial for understanding individual variations in drug metabolism and response, which can influence therapeutic outcomes (Court et al., 2004).

properties

IUPAC Name

4-[(7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)oxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O5/c20-12-6-7-14-13(10-12)17(11-4-2-1-3-5-11)22-19(18(26)21-14)27-16(25)9-8-15(23)24/h1-7,10,19H,8-9H2,(H,21,26)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCUOKZUJHTYPJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)OC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3693-18-3 (mono-hydrochloride salt)
Record name Oxazepam hemisuccinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004700565
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70924562
Record name 4-[(7-Chloro-2-hydroxy-5-phenyl-3H-1,4-benzodiazepin-3-yl)oxy]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70924562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxazepam hemisuccinate

CAS RN

4700-56-5, 123632-29-1
Record name Oxazepam succinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4700-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxazepam hemisuccinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004700565
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(7-Chloro-2-hydroxy-5-phenyl-3H-1,4-benzodiazepin-3-yl)oxy]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70924562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (7-chloro-2,3-dihydro-2-oxo-5-phenyl-1H-benzo-1,4-diazepin-3-yl) hydrogen succinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.886
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OXAZEPAM HEMISUCCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DCE8700INN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
199
Citations
A Cesari, F Balzano, G Uccello Barretta… - Molecules, 2021 - mdpi.com
… Interestingly, conjugation of oxazepam hemisuccinate (OXEMIS, Figure 1c) with dopamine improved the neurotransmitter delivery into the brain and enhanced GABAergic transmission […
Number of citations: 2 www.mdpi.com
U Traversa, M Newman - Biochemical Pharmacology, 1979 - Elsevier
The effects of the d-, dl- and l-isomers of the water-soluble benzodiazepine, oxazepam sodium hemisuccinate, on cyclic AMP levels in superfused slices of guinea-pig and rat cerebral …
Number of citations: 17 www.sciencedirect.com
SJ Cooper - Neuropharmacology, 1980 - Elsevier
The effects of the two enantiomers of oxazepam sodium hemisuccinate on water consumption in the water-deprived rat were assessed. The (+) form displayed a typical benzodiazepine …
Number of citations: 26 www.sciencedirect.com
E Mussini, F Marcucci, R Fanelli, A Guaitani… - Biochemical …, 1972 - Elsevier
… Tables 3 and 4 summarize the levels of blood oxazepam obtained after the intravenous administration of the two isomers and the racemic form of oxazepam hemisuccinate half-ester (…
Number of citations: 21 www.sciencedirect.com
G Maksay, J Kardos, M Simonyi, Z Tegyey… - ARZNEIM …, 1981 - academia.edu
… Stereoselective hydrolysis in vitro of oxazepam hemisuccinate explains the controversial reports on this ester. Therefore an optimization of the parameters (short incubation at low …
Number of citations: 13 www.academia.edu
AN Lutsevich - Pharmaceutical Chemistry Journal, 1990 - Springer
… S(+)-enantiomer of oxazepam hemisuccinate for albumin is … stereoselective binding of oxazepam hemisuccinate by SA is a … , for example, oxazepam hemisuccinate, exist in one stable …
Number of citations: 1 link.springer.com
WE Müller, U Wollert - Molecular Pharmacology, 1975 - ASPET
… Using d- and l-oxazepam hemisuccinate (RV 1208 and RV 1210), the stereospecificity of … The interactions of the two enantiomers of oxazepam hemisuccinate with HSA were examined …
Number of citations: 81 molpharm.aspetjournals.org
G Maksay, Z Tegyey, L Otvos - Journal of Medicinal Chemistry, 1979 - ACS Publications
… It is known that the enantiomers of oxazepam hemisuccinate bind stereospecifically to HSA.… stereospecific, similar to thebinding of oxazepam hemisuccinate to bovine serum albumin.12 …
Number of citations: 26 pubs.acs.org
J KAJTAR, M KAJTAR - Journal of Chromatography, 1983 - academia.edu
… Applying resolved enantiomers of oxazepam hemisuccinate, Mtiller and Wollertr found that the binding of the S( * )-enantiomer to human serum albumin (HSA) is about 30 times …
Number of citations: 0 www.academia.edu
Y Aso, S YOSHIOKA, T SHIBAZAKI… - Chemical and …, 1988 - jstage.jst.go.jp
… Isolation of optically active esters of oxazepam has been reported, for oxazepam camphanate" and oxazepam hemisuccinate." These reports suggest that the configuration of the chiral …
Number of citations: 58 www.jstage.jst.go.jp

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